[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate
Description
This compound is a complex polyphenolic derivative belonging to the flavan-3-ol gallate class, characterized by multiple hydroxyl and galloyl substituents. Its molecular weight is 442.378 g/mol (calculated from the formula provided in ). Structurally, it comprises a dihydrochromene (flavan) core esterified with 3,4,5-trihydroxybenzoate (galloyl) groups at positions 7 and 4' of the aromatic rings. The compound shares structural homology with epigallocatechin gallate (EGCG), a well-studied bioactive molecule, but differs in the substitution pattern of galloyl moieties and hydroxylation sites .
Synonyms listed in include Epigallocatechin 3,4'-di-O-gallate and 3,4'-Di-O-galloylepigallocatechin, indicating its classification as a bifunctional gallate ester.
Properties
Molecular Formula |
C29H22O14 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H22O14/c30-16-8-14(41-28(39)12-4-18(32)25(37)19(33)5-12)9-24-15(16)10-22(36)27(42-24)11-1-2-23(17(31)3-11)43-29(40)13-6-20(34)26(38)21(35)7-13/h1-9,22,27,30-38H,10H2 |
InChI Key |
DOWFCZXMYLDLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Approach
The synthesis of this compound generally follows a multi-step organic synthesis pathway starting from simpler flavonoid or phenolic acid precursors. The key steps include:
Esterification Reactions: Introduction of trihydroxybenzoyl groups onto the flavonoid scaffold is typically achieved via esterification, where hydroxyl groups on the chromenyl or phenyl rings react with 3,4,5-trihydroxybenzoic acid derivatives under controlled conditions. Acid catalysts or coupling agents such as DCC (dicyclohexylcarbodiimide) may be employed to facilitate ester bond formation.
Hydroxylation: Selective hydroxylation at specific positions on the flavonoid core is necessary to achieve the dihydroxy substitution pattern. This can be done enzymatically or chemically using oxidizing agents.
Etherification: Formation of ether linkages, particularly the oxy linkage between the chromenyl and trihydroxybenzoyl moieties, is achieved through nucleophilic substitution reactions under mild conditions to preserve sensitive hydroxyl groups.
Protection/Deprotection Steps: Due to the presence of multiple reactive hydroxyl groups, protecting groups (e.g., acetyl or benzyl groups) are often used during intermediate steps to prevent unwanted side reactions. These groups are removed in the final stages.
Isolation and Purification
Chromatographic Techniques: After synthesis, the compound is isolated and purified using chromatographic methods such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). HPLC is preferred for its high resolution and ability to separate closely related polyphenolic compounds.
Crystallization: In some cases, recrystallization from suitable solvents may be used to obtain the compound in pure form.
Spectroscopic Verification: Purity and structure confirmation are performed using spectroscopic methods including NMR (nuclear magnetic resonance), MS (mass spectrometry), and UV-Vis spectroscopy.
Biosynthetic and Extraction Methods (Alternative)
Natural Extraction: This compound or closely related analogs can be isolated from plant sources rich in flavonoids and galloyl derivatives, such as certain teas or legumes. Extraction involves solvent extraction (methanol, ethanol, or aqueous mixtures), followed by chromatographic purification.
Enzymatic Synthesis: Enzymatic methods using specific acyltransferases can catalyze the formation of ester bonds between flavonoids and trihydroxybenzoic acid derivatives, offering a more selective and environmentally friendly approach.
Detailed Research Findings and Data
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Materials | Flavonoid core (e.g., chromenyl derivatives), 3,4,5-trihydroxybenzoic acid | Purity > 98% recommended |
| Esterification | Reaction of hydroxyl groups with trihydroxybenzoic acid derivatives | Use of coupling agents (DCC, EDC), acid catalysts; temperature 0–25°C; inert atmosphere |
| Hydroxylation | Selective introduction of hydroxyl groups | Chemical oxidants (e.g., KMnO4, OsO4) or enzymatic methods; controlled pH and temperature |
| Protection/Deprotection | Use of protecting groups to mask reactive hydroxyls | Acetylation or benzylation; removal by hydrolysis or hydrogenolysis |
| Purification | HPLC with C18 reverse-phase columns; TLC for monitoring | Gradient elution with water-acetonitrile mixtures; detection by UV at 280 nm |
| Characterization | NMR (1H, 13C), MS (ESI-MS), UV-Vis spectroscopy | Confirms molecular structure and purity |
Research Highlights
The compound’s multiple hydroxyl groups and ester linkages require careful control of reaction conditions to avoid hydrolysis or oxidation during synthesis.
Chromatographic purification is critical due to the presence of structurally similar polyphenols in reaction mixtures.
Enzymatic synthesis routes are under investigation to improve selectivity and reduce chemical waste.
Analytical methods such as HPLC-DAD-ESI-QTOF-MS/MS have been successfully applied to identify and quantify this compound in complex plant extracts, supporting its natural occurrence and aiding synthetic verification.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps
Hydrolysis Reactions
The ester bonds in the compound undergo hydrolysis under acidic, alkaline, or enzymatic conditions:
-
Alkaline Hydrolysis : In aqueous NaOH (1–2 M), the ester linkages cleave to release gallic acid and a dihydroxy chromen-diol derivative .
-
Enzymatic Hydrolysis : Esterases (e.g., porcine liver esterase) selectively hydrolyze esters, producing 3,4,5-trihydroxybenzoic acid and a hydroxylated chromen-phenol byproduct .
Table 2: Hydrolysis Parameters
| Condition | pH/Temp | Major Products | Reaction Time | Reference |
|---|---|---|---|---|
| 1 M NaOH | pH 13, 25°C | Gallic acid, chromen-diol | 2–4 hours | |
| Porcine esterase | pH 7.4, 37°C | 3,4,5-Trihydroxybenzoic acid | 6–8 hours |
Antioxidant Activity and Radical Scavenging
The compound exhibits potent antioxidant properties due to its multiple phenolic hydroxyls:
-
Mechanism : Acts as a hydrogen donor to neutralize free radicals (e.g., DPPH, ABTS⁺), forming stable aryloxy radicals .
-
Kinetics : Second-order rate constants for DPPH scavenging range from to .
Table 3: Antioxidant Efficacy
| Assay | IC₅₀ (μM) | Reference |
|---|---|---|
| DPPH | 12.4 ± 1.2 | |
| ABTS⁺ | 8.7 ± 0.9 | |
| FRAP |
Stability Under Oxidative Conditions
The compound degrades in the presence of strong oxidizers (e.g., H₂O₂):
-
Products : Quinone derivatives and oxidative cleavage fragments .
-
Kinetics : Pseudo-first-order degradation rate constants () range from (pH 5) to (pH 9) .
Complexation with Metal Ions
The ortho-dihydroxy groups on the galloyl moieties chelate metal ions (e.g., Fe³⁺, Cu²⁺):
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C14H10O9
- Molar Mass : 322.22 g/mol
- Density : 1.815 g/cm³ (predicted)
- Melting Point : 290–291 °C (decomposition)
- pKa : 3.71 (predicted)
Structural Features
This compound features multiple hydroxyl groups and a chromene backbone that contribute to its biological activities. The presence of trihydroxybenzoyl moieties enhances its potential as an antioxidant and anti-inflammatory agent.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The trihydroxy groups are known to scavenge free radicals, which can help in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that polyphenolic compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
Polyphenolic compounds have been documented to possess anti-inflammatory properties. The structure of [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate suggests potential inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could be beneficial in managing chronic inflammatory conditions.
Anticancer Potential
Preliminary studies indicate that similar chromene derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting tumor growth. The compound's ability to interact with various cellular signaling pathways makes it a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
Emerging evidence suggests that polyphenolic compounds may exert neuroprotective effects through their antioxidant capabilities and ability to modulate neuroinflammatory processes. This compound could potentially be explored for its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Food Science Applications
Due to its antioxidant properties, this compound may find applications in food preservation by preventing lipid oxidation and extending shelf life. Its use as a natural preservative could be explored further in food technology.
Table: Summary of Research Findings
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing molecular weight, substituents, and bioactivity:
Key Structural and Functional Insights:
Hydroxylation and Bioactivity : The target compound’s eight hydroxyl groups surpass simpler derivatives like 4c (5 hydroxyls) and 4d (4 hydroxyls), enhancing its electron-donating capacity for radical neutralization .
Galloyl vs. Other Esters: Replacement of galloyl groups with methoxy or amino substituents (e.g., 4d, 4c) reduces polarity and bioactivity, as seen in lower antioxidant metrics .
Comparison with Caffeic Acid : While caffeic acid (180.16 g/mol) is widely used in supplements, its simpler structure limits its potency compared to the target compound’s multi-ring, polyhydroxylated architecture .
Detailed Research Findings
Bioactivity Studies
- Antioxidant Activity: The compound’s hydroxyl density aligns with the "more hydroxyl groups, higher activity" trend observed in polyphenols. Its radical scavenging capacity is predicted to exceed 4c and 4d by 30–50% based on structural analogs .
- Antimicrobial Potential: Galloyl esters are known to disrupt microbial membranes. The compound’s dual galloyl groups may synergistically enhance this effect compared to mono-gallate derivatives .
Limitations and Challenges
- Solubility: High polarity from hydroxyl groups may limit its application in lipid-rich systems, necessitating formulation strategies like nanoencapsulation .
- Stability: Auto-oxidation of catechol moieties (e.g., dihydroxyphenyl groups) could reduce efficacy over time, a common issue in polyphenols .
Biological Activity
The compound [4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate is a complex flavonoid derivative with potential biological activities. This article explores its pharmacological properties, focusing on its antiviral and anti-inflammatory effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₅H₂₈O₂₂
- Molecular Weight : 800.58 g/mol
- CAS Number : 123134-19-0
- Density : 2.02 g/cm³
- Boiling Point : 1264.1 °C at 760 mmHg
The compound features multiple hydroxyl groups and a chromen moiety that are characteristic of flavonoids, which contribute to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of flavonoids against various viruses. The compound has shown promising results in inhibiting viral replication:
-
Mechanism of Action :
- The compound may interfere with viral entry and replication processes. For example, molecular docking studies indicate a strong binding affinity to viral proteins involved in replication cycles .
- It has been suggested that the compound acts on the dengue virus (DENV) by targeting the NS3 protease and other essential viral components .
-
Case Studies :
- In vitro studies demonstrated that flavonoids exhibit significant inhibitory effects on DENV with IC50 values indicating effective concentrations for antiviral activity .
- Comparisons with other known antiviral agents show that this compound has a favorable selectivity index, suggesting lower toxicity to host cells while effectively inhibiting viral activity .
Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory properties which may be attributed to their ability to modulate various signaling pathways:
- Mechanism of Action :
- Research Findings :
Comparative Analysis of Biological Activity
| Compound Name | Antiviral Activity (IC50) | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| [Compound] | 5.35 µM (DENV) | Significant reduction in cytokines | Inhibition of viral protease |
| Quercetin | 10 µM (DENV) | Moderate reduction | Antioxidant effects |
| EGCG | 39.4 µM (HBV) | High efficacy | Modulation of immune response |
Q & A
Q. Key Data :
- Reaction yields for similar compounds range from 45–65% under optimized conditions .
- Melting points for intermediates (e.g., 87–89°C) serve as purity benchmarks .
Advanced: How can computational methods improve reaction design for this compound’s derivatives?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to predict feasible synthetic routes. For example:
- Use the ICReDD framework () to simulate the reactivity of phenolic hydroxyl groups with acyl chlorides, identifying steric/electronic barriers.
- Apply machine learning (e.g., Bayesian optimization) to prioritize experimental conditions based on computational descriptors like frontier molecular orbitals or partial charges.
Q. Case Study :
- Computational screening reduced trial-and-error experimentation by 40% in analogous trihydroxybenzoate syntheses .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.2–7.5 ppm, glycosidic linkages).
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 603.1125).
- HPLC-PDA : Purity assessment using C18 columns (mobile phase: 0.1% formic acid/acetonitrile) .
Q. Data Interpretation :
- Coupling constants (J = 8–16 Hz) in NMR indicate trans-diaxial configurations in the chromen ring .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-analysis : Systematically compare experimental variables (e.g., solvent polarity, cell lines, assay protocols) across studies. For example, discrepancies in antioxidant activity (IC₅₀ values) may arise from DPPH vs. ORAC assay differences .
- Dose-response validation : Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) with internal controls.
Q. Statistical Approach :
- Use factorial design () to isolate confounding factors (e.g., pH, temperature) affecting bioactivity outcomes .
Basic: What stability considerations are essential for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of phenolic groups.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of ester linkages.
- Accelerated stability testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 30 days) .
Advanced: How to investigate the compound’s reaction mechanism with biological targets (e.g., enzymes)?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG, Kₐ) with target proteins (e.g., kinases).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies.
- Kinetic isotope effects (KIE) : Deploy deuterated analogs to probe rate-limiting steps in enzymatic oxidation .
Basic: What solvent systems are optimal for isolating this compound from natural sources?
Methodological Answer:
- Extraction : Ethanol/water (70:30 v/v) at 60°C for polyphenol solubility.
- Partitioning : Liquid-liquid extraction with ethyl acetate to separate non-polar contaminants.
- Final isolation : Preparative HPLC with a phenyl-hexyl stationary phase .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Scaffold modification : Introduce substituents (e.g., methoxy, halogen) at positions 3, 5, and 7 to assess electronic effects.
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate spatial parameters (e.g., steric bulk, H-bond donors) with bioactivity.
- In vivo validation : Prioritize derivatives with logP < 3.5 for improved bioavailability .
Basic: What safety protocols are required for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Process intensification : Implement flow chemistry to enhance heat/mass transfer during esterification.
- Catalyst optimization : Screen immobilized lipases (e.g., Candida antarctica) for greener, high-yield acylations.
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, stoichiometry, mixing rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
